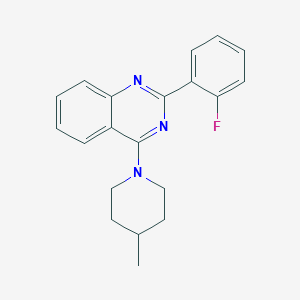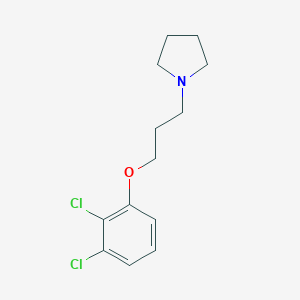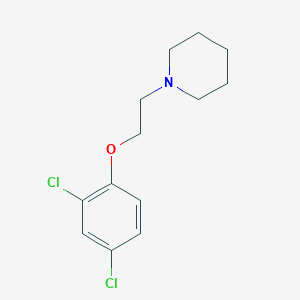![molecular formula C19H20Cl2N2O3S B216204 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as DMP 323, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of a family of enzymes known as serine proteases, which play crucial roles in various biological processes including blood coagulation, inflammation, and immune response.
作用機序
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 works by binding to the active site of serine proteases and blocking their activity. Specifically, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from carrying out its catalytic function. This mechanism of action is irreversible, meaning that once 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 binds to the enzyme, it cannot be removed.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has a number of biochemical and physiological effects. For example, the inhibition of thrombin by 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 prevents the formation of blood clots, which can be beneficial in the treatment of thrombotic disorders such as deep vein thrombosis and pulmonary embolism. In addition, the inhibition of elastase by 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 can reduce inflammation and tissue damage in diseases such as COPD and cystic fibrosis.
実験室実験の利点と制限
One of the main advantages of using 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in lab experiments is its high specificity for serine proteases. This allows researchers to selectively inhibit the activity of specific enzymes and study their roles in various biological processes. In addition, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 is a stable and relatively inexpensive compound, which makes it a practical tool for scientific research.
One limitation of using 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in lab experiments is its irreversible mechanism of action. Once 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 binds to an enzyme, it cannot be removed, which can make it difficult to study the effects of enzyme inhibition over a long period of time. In addition, the high specificity of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 for serine proteases means that it may not be effective in inhibiting other classes of enzymes.
将来の方向性
There are several future directions for the use of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in scientific research. One area of interest is the development of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 analogs with improved specificity and potency for specific serine proteases. Another area of interest is the use of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in the development of new therapies for thrombotic and inflammatory diseases. Finally, the use of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in the study of the role of serine proteases in cancer progression and metastasis is an area of active research.
合成法
The synthesis of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 involves the reaction of 2,5-dichlorobenzoyl chloride with 4-[(4-methylpiperidino)sulfonyl]aniline in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain a white solid with a high degree of purity.
科学的研究の応用
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been extensively used in scientific research as a tool to study the role of serine proteases in various biological processes. For example, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been shown to inhibit the activity of thrombin, a serine protease that plays a crucial role in blood coagulation. This inhibition has been used to study the role of thrombin in platelet activation and aggregation, as well as the formation of blood clots.
In addition, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been used to study the role of serine proteases in inflammation and immune response. For example, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been shown to inhibit the activity of elastase, a serine protease that is involved in the degradation of extracellular matrix proteins and the regulation of inflammation. This inhibition has been used to study the role of elastase in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
特性
製品名 |
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide |
|---|---|
分子式 |
C19H20Cl2N2O3S |
分子量 |
427.3 g/mol |
IUPAC名 |
2,5-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-8-10-23(11-9-13)27(25,26)16-5-3-15(4-6-16)22-19(24)17-12-14(20)2-7-18(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
InChIキー |
RUWKXVLJTYKGPA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B216125.png)
![4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B216133.png)
![1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B216134.png)
![3-(4-Bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl 4-sec-butylphenyl ether](/img/structure/B216135.png)
![3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B216136.png)
![Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether](/img/structure/B216137.png)
![N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine](/img/structure/B216138.png)
![3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B216139.png)
![N-butyl-N-[5-(1-naphthyloxy)pentyl]amine](/img/structure/B216140.png)
![N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine](/img/structure/B216141.png)
![1,2,5-Trimethyl-3-{[5-(2,3,5-trimethylphenoxy)pentyl]oxy}benzene](/img/structure/B216142.png)

